molecular formula C7H10O3 B2515327 2-Cyclopentyl-2-oxoacetic acid CAS No. 5763-56-4

2-Cyclopentyl-2-oxoacetic acid

Cat. No. B2515327
CAS RN: 5763-56-4
M. Wt: 142.154
InChI Key: JKWQNZHDFGTRMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopentanol from cyclopentene involves an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol . The optimal addition-esterification reaction conditions were a temperature range from 333.15 to 353.15 K, molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1 .


Molecular Structure Analysis

The molecular formula of 2-Cyclopentyl-2-oxoacetic acid is C7H10O3 . Its molecular weight is 142.15 .


Chemical Reactions Analysis

The addition-esterification reaction of cyclopentene and acetic acid was exothermic at the temperature range from 273.15 to 373.15 K . The optimal reaction condition was a temperature range from 333.15 to 353.15 K, and a molar ratio of acetic acid to cyclopentene of 2:1–3:1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully available in the current literature .

Scientific Research Applications

Structural Characterization and Potential Drug Applications

2-Cyclopentyl-2-oxoacetic acid, structurally similar to 2-amino-2-oxoacetic acid, has been studied for its pharmaceutical potential, particularly as an inhibitor of lactic dehydrogenase (LDH), showing significant anticancer activity against nasopharyngeal carcinoma cells. This compound also holds promise as a potential drug for treating type 2 diabetes. Its structural characterization is crucial for understanding its biological effects and potential medicinal properties (Delgado et al., 2019).

Synthesis and Chemical Applications

The molecule has applications in chemical synthesis. For instance, it's used in microwave-assisted decarboxylative three-component coupling, an efficient approach for the synthesis of polysubstituted propargylamines (Feng et al., 2011). Additionally, it serves as a reagent in the synthesis of azatricyclic cores of certain compounds, contributing to advancements in organic chemistry and drug development (Flick et al., 2010).

Antimicrobial Properties

Research indicates that derivatives of this compound, such as cyclopentyl-substituted halogenophenoxyacetic acids and their amides, exhibit antimicrobial properties. These compounds show moderate activity against various microbes, suggesting their potential in antimicrobial applications (Pisanenko et al., 2010).

Catalysis and Pharmaceutical Synthesis

This compound derivatives are also instrumental in catalysis and pharmaceutical synthesis. They are used in synthesizing saxagliptin, a medication for type 2 diabetes, showcasing the compound's relevance in drug manufacturing processes (Wang et al., 2018).

Mechanism of Action

Target of Action

This compound is a type of carboxylic acid and ketone, which are often involved in various biological processes

Biochemical Pathways

The biochemical pathways affected by 2-Cyclopentyl-2-oxoacetic acid are not clearly defined. Given its chemical structure, it could potentially be involved in various metabolic pathways where carboxylic acids and ketones play a role. The downstream effects of these interactions are currently unknown .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound, determining how much of the administered dose reaches the site of action .

Result of Action

The outcomes would depend on the specific targets and pathways it affects .

Safety and Hazards

The safety and hazards of 2-Cyclopentyl-2-oxoacetic acid are not fully available in the current literature .

Future Directions

The future directions of 2-Cyclopentyl-2-oxoacetic acid are not fully available in the current literature .

properties

IUPAC Name

2-cyclopentyl-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6(7(9)10)5-3-1-2-4-5/h5H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWQNZHDFGTRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5763-56-4
Record name 2-cyclopentyl-2-oxoacetic acid
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